2-chloro-N,N-dimethylisonicotinamide

Catalog No.
S779381
CAS No.
209262-63-5
M.F
C8H9ClN2O
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N,N-dimethylisonicotinamide

CAS Number

209262-63-5

Product Name

2-chloro-N,N-dimethylisonicotinamide

IUPAC Name

2-chloro-N,N-dimethylpyridine-4-carboxamide

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3

InChI Key

WSLAJZPKKCKUDK-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=NC=C1)Cl

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)Cl

Synthesis and Characterization:

2-Chloro-N,N-dimethylisonicotinamide is a synthetic organic compound. Its synthesis has been described in scientific literature, with researchers exploring different methods for its preparation. For instance, one study details its synthesis through the reaction of 2-chloropyridine-3-carboxamide with dimethylformamide in the presence of sodium hydride as a base [].

Potential Biological Activities:

Some scientific research has investigated the potential biological activities of 2-chloro-N,N-dimethylisonicotinamide. Studies suggest it may possess:

  • Antimicrobial activity: A study reported that 2-chloro-N,N-dimethylisonicotinamide exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Antioxidant activity: Another study indicated that the compound might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].

2-Chloro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C8H10ClN3O. It is categorized as a derivative of isonicotinamide, featuring a chlorine atom and two methyl groups attached to the nitrogen atom. This structure contributes to its unique properties and reactivity. The presence of the chloro group enhances its electrophilic character, making it suitable for various

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
  • Reduction Reactions: The compound may be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidative conditions can lead to the formation of N-oxides or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and potassium permanganate for oxidation.

Research indicates that 2-chloro-N,N-dimethylisonicotinamide exhibits biological activity, particularly in enzyme inhibition and receptor interaction studies. Its structural features allow it to bind effectively to specific biological targets, potentially influencing metabolic pathways. The compound has shown promise in studies related to anti-inflammatory and antimicrobial activities, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of 2-chloro-N,N-dimethylisonicotinamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2-chloropyridine or a similar precursor.
  • Amidation: The chlorinated pyridine derivative is reacted with dimethylamine in an appropriate solvent, such as dimethylformamide or water, often under reflux conditions.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative methods may include the use of different chlorinated precursors or variations in reaction conditions to optimize yield and selectivity.

2-Chloro-N,N-dimethylisonicotinamide has several applications across various fields:

  • Pharmaceutical Research: It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
  • Agricultural Chemistry: The compound may be explored for its potential use in developing agrochemicals due to its biological activity.
  • Chemical Synthesis: It acts as a building block for more complex organic molecules, facilitating the development of novel materials and compounds.

Interaction studies involving 2-chloro-N,N-dimethylisonicotinamide focus on its binding affinity and selectivity towards various biological targets. These studies help in understanding how the compound modulates enzyme activity and receptor interactions. Techniques such as molecular docking simulations and kinetic assays are commonly employed to investigate these interactions. Preliminary findings suggest that modifications to the compound's structure can significantly alter its biological efficacy.

Several compounds share structural similarities with 2-chloro-N,N-dimethylisonicotinamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-N,N-dimethylnicotinamideC8H10ClN3OSimilar amine substitution; used in pharmaceuticals.
5-Fluoro-N,N-dimethylnicotinamideC8H10FN3OContains fluorine; alters electronic properties and reactivity.
2-Chloro-5-fluoronicotinamideC8H8ClFN3ODual halogen substitution; enhances biological activity.
N-Benzyl-2-chloro-N-methylnicotinamideC12H12ClN3OBenzyl group increases lipophilicity; used in drug design.
2-Chloro-N-ethyl-N-methylnicotinamideC9H12ClN3OEthyl substitution affects solubility and binding characteristics.

Uniqueness

What sets 2-chloro-N,N-dimethylisonicotinamide apart from these similar compounds is its specific combination of chlorine and dimethylamine functionalities, which significantly influences its reactivity profile and biological interactions. This unique structure allows it to serve distinct roles in chemical synthesis and pharmaceutical applications compared to its analogs.

XLogP3

1

Wikipedia

2-chloro-N,N-dimethylisonicotinamide

Dates

Modify: 2023-08-15

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